Fluorure de buta-1,3-diène-1-sulfonyle

Vue d'ensemble

Description

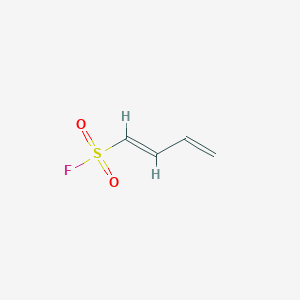

Buta-1,3-diene-1-sulfonyl fluoride is an organic compound with the molecular formula C4H5FO2S. . The compound is characterized by the presence of a sulfonyl fluoride group attached to a butadiene backbone, which imparts distinct reactivity and functionality.

Applications De Recherche Scientifique

Chemistry

Buta-1,3-diene-1-sulfonyl fluoride serves as a building block for synthesizing complex organic molecules and polymers. Its ability to participate in various chemical reactions—including oxidation, reduction, and substitution—makes it versatile for creating diverse derivatives. Notably, it can be used in click chemistry and Diels-Alder reactions, facilitating modular synthesis of functional molecules .

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms sulfonic acids or oxidized derivatives | Hydrogen peroxide |

| Reduction | Converts sulfonyl fluoride to sulfonamide | Lithium aluminum hydride |

| Substitution | Substitutes the sulfonyl fluoride group | Amines, alcohols |

Biology

The compound has been identified as a potential inhibitor of human telomerase, an enzyme critical for maintaining chromosomal integrity. By inhibiting telomerase activity, buta-1,3-diene-1-sulfonyl fluoride may disrupt the proliferation of cancer cells, suggesting its application in cancer treatment and other diseases associated with telomerase activity . Ongoing research aims to elucidate its interaction mechanisms and potential side effects in therapeutic contexts.

Medicine

Research is underway to investigate the compound's potential as a therapeutic agent. Its role as a telomerase inhibitor positions it as a candidate for developing novel cancer therapies. Additionally, its unique properties may contribute to drug delivery systems that enhance the efficacy of existing treatments .

Industry

Buta-1,3-diene-1-sulfonyl fluoride is utilized in producing specialty chemicals and materials with specific properties. Its reactivity allows for the development of new materials that can be tailored for particular industrial applications. The compound's versatility makes it valuable in materials science and chemical manufacturing processes.

Case Study 1: Inhibition of Telomerase Activity

A study explored the effects of buta-1,3-diene-1-sulfonyl fluoride on human telomerase activity. Results indicated significant inhibition of enzyme function at varying concentrations, leading to reduced cell proliferation in cancer cell lines. This study highlights the compound's potential as a therapeutic agent against cancers characterized by high telomerase activity.

Case Study 2: Modular Synthesis via Click Chemistry

In another investigation, researchers employed buta-1,3-diene-1-sulfonyl fluoride in a click chemistry framework to synthesize lead-like structures rapidly. The study demonstrated high yields of target compounds through [3+2] cycloaddition pathways, showcasing the compound's utility in developing new chemical entities for drug discovery .

Mécanisme D'action

Target of Action

Buta-1,3-diene-1-sulfonyl fluoride is a derivative of ethenesulfonyl fluoride and has been identified as a potential inhibitor of human telomerase . Telomerase is an enzyme that plays a crucial role in maintaining chromosomal integrity and is detectable in 80-90% of various cancer cells . Therefore, it is considered a potential anticancer target .

Mode of Action

The compound interacts with its target, the human telomerase, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the human telomerase reverse transcriptase (TERT), a key component of telomerase .

Biochemical Pathways

It is known that the compound inhibits the activity of telomerase, which plays a crucial role in chromosomal integrity . This inhibition could potentially lead to the disruption of cancer cell proliferation.

Result of Action

The inhibition of telomerase activity by Buta-1,3-diene-1-sulfonyl fluoride can potentially disrupt the proliferation of cancer cells . In vitro anticancer activity assays have shown that the compound exhibits high activity against certain cell lines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Buta-1,3-diene-1-sulfonyl fluoride typically involves the reaction of butadiene with sulfonyl fluoride precursors under controlled conditions. One common method includes the use of ethenesulfonyl fluoride as a starting material, which undergoes a series of reactions to form the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of Buta-1,3-diene-1-sulfonyl fluoride may involve continuous flow processes and large-scale reactors to accommodate the demand for the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-quality product .

Analyse Des Réactions Chimiques

Types of Reactions: Buta-1,3-diene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or other reduced forms.

Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, with specific temperature, solvent, and catalyst requirements .

Major Products Formed:

Comparaison Avec Des Composés Similaires

Ethenesulfonyl fluoride: Shares the sulfonyl fluoride group but differs in the backbone structure.

But-3-ene-1,3-disulfonyl difluoride: Contains two sulfonyl fluoride groups and exhibits different reactivity and applications.

Uniqueness: Buta-1,3-diene-1-sulfonyl fluoride is unique due to its combination of the butadiene backbone and the sulfonyl fluoride group, which imparts distinct reactivity and versatility in various chemical transformations. Its ability to undergo multiple types of reactions and form diverse derivatives sets it apart from similar compounds .

Activité Biologique

Buta-1,3-diene-1-sulfonyl fluoride (BSF) is a sulfonyl fluoride compound that has garnered attention in chemical biology and drug discovery due to its reactive nature and potential therapeutic applications. This article explores the biological activity of BSF, focusing on its mechanisms, efficacy, and applications in various biological contexts.

Buta-1,3-diene-1-sulfonyl fluoride is characterized by its ability to participate in radical reactions, particularly fluorosulfonylation processes. The synthesis of BSF typically involves the generation of fluorosulfonyl radicals from stable precursors, which can then react with various substrates to form sulfonyl fluoride derivatives. Recent advancements in photocatalytic methods have improved the efficiency of these reactions, allowing for the selective modification of complex biomolecules .

The mechanism by which BSF exerts its biological effects primarily involves the formation of reactive sulfonyl fluoride species that can interact with nucleophiles in biological systems. These interactions can lead to covalent modifications of proteins and nucleic acids, potentially altering their function or stability. The electrophilic nature of the sulfonyl fluoride group makes it an effective agent for targeting thiol groups in proteins and other nucleophilic sites .

Biological Activity and Case Studies

Antitumor Activity:

One significant area of research has focused on the antitumor properties of BSF. A study reported that BSF exhibited an IC50 value of 3.22 μM against telomerase activity, indicating its potential as a telomerase inhibitor. This activity suggests that BSF could be explored further as a therapeutic agent in cancer treatment, particularly for tumors that rely on telomerase for growth and proliferation .

Fluorosulfonylation Reactions:

BSF has been utilized in various fluorosulfonylation reactions, demonstrating compatibility with a range of substrates including alkenes and alcohols. These reactions allow for the late-stage modification of drug candidates and biologically relevant molecules, enhancing their pharmacological properties while maintaining structural diversity . For instance, the incorporation of sulfonyl fluoride groups into drug scaffolds has been shown to improve solubility and bioavailability.

Efficacy Data Table

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| Buta-1,3-diene-1-sulfonyl fluoride | 3.22 | Telomerase inhibition |

| Other Sulfonyl Fluorides | Varies | Various biological activities reported |

Propriétés

IUPAC Name |

(1E)-buta-1,3-diene-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIIUATWZPUYHX-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.